Methyl 4-bromo-5-methoxy-2-nitrobenzoate

Description

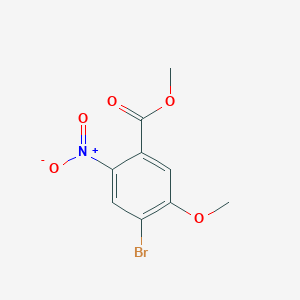

Methyl 4-bromo-5-methoxy-2-nitrobenzoate is a substituted aromatic ester with the molecular formula $ \text{C}9\text{H}8\text{BrNO}5 $. Its structure features a benzoate backbone substituted with bromo (Br), methoxy (OCH$3$), and nitro (NO$_2$) groups at positions 4, 5, and 2, respectively. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its reactive functional groups. The bromo and nitro groups facilitate nucleophilic substitution and reduction reactions, while the methoxy group modulates electronic effects on the aromatic ring .

Properties

IUPAC Name |

methyl 4-bromo-5-methoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO5/c1-15-8-3-5(9(12)16-2)7(11(13)14)4-6(8)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRVKIMKZSYQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Methyl 4-bromo-5-methoxy-2-nitrobenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity facilitates the development of new chemical reactions and methodologies. For instance, it can be used in nucleophilic substitution reactions to introduce various substituents at specific positions on the aromatic ring.

Biological Studies

This compound is utilized in biological research to investigate the effects of nitroaromatic compounds on biological systems. It acts as a probe for studying enzyme inhibition and receptor binding, providing insights into metabolic pathways influenced by nitro compounds.

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit significant biological activity. These derivatives are being explored as potential precursors for pharmaceuticals, particularly in the development of drugs targeting specific diseases through enzyme inhibition or receptor modulation.

Industrial Applications

In the chemical industry, this compound is employed in the production of dyes, pigments, and specialty chemicals. Its versatility makes it a valuable building block for various industrial applications, contributing to advancements in material science and chemical manufacturing.

Case Study 1: Enzyme Inhibition

Research conducted on the inhibitory effects of this compound on cytochrome P450 enzymes demonstrated a significant reduction in enzyme activity. This study highlighted its potential role as a lead compound in drug design aimed at modulating metabolic pathways.

A study investigating the interaction of this compound with various receptors revealed that it could effectively bind to specific targets involved in signal transduction pathways. The findings suggest its potential therapeutic applications in treating diseases associated with receptor dysregulation.

Mechanism of Action

The mechanism by which Methyl 4-bromo-5-methoxy-2-nitrobenzoate exerts its effects depends on the specific biological or chemical context. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group, in particular, is known to undergo reduction in biological systems, potentially forming reactive intermediates that can interact with cellular components.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

Receptor Binding: It may bind to specific receptors, triggering signaling cascades that result in physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 4-bromo-5-methoxy-2-nitrobenzoate with analogous compounds, focusing on substituent positions, physicochemical properties, and applications:

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: The bromo group at position 4 in the reference compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-halogenated analogs like Methyl 5-methoxy-2-nitrobenzoate . The nitro group at position 2 acts as a strong electron-withdrawing group, directing electrophilic attacks to the meta position. In contrast, Methyl 2-methoxy-6-nitrobenzoate exhibits altered regioselectivity due to the nitro group’s position .

Physicochemical Properties :

- Lipophilicity : Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate’s benzyloxy group increases logP (predicted ~2.5) compared to the reference compound (logP ~1.8), making it more suitable for lipid-soluble applications .

- Thermal Stability : Nitro-containing derivatives generally exhibit lower thermal stability due to the explosive nature of nitro groups under high heat .

Synthetic Utility :

Biological Activity

Methyl 4-bromo-5-methoxy-2-nitrobenzoate is an organic compound with significant biological activity, primarily due to its unique structural features, including a nitro group, a methoxy group, and a bromo substituent. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings.

This compound has the molecular formula C9H8BrNO4 and a molecular weight of approximately 273.07 g/mol. The presence of the nitro group (–NO2) is particularly noteworthy, as it can undergo bioreduction in biological systems, potentially forming reactive intermediates that interact with cellular components.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions. For instance, it has been shown to interfere with the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Receptor Binding : It may bind to various receptors, triggering signaling pathways that lead to physiological responses. The nitro group’s ability to form reactive intermediates enhances its potential for receptor interaction.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic processes.

Anticancer Properties

The compound has shown promising anticancer activity in several studies. It has been tested against various cancer cell lines, including breast and lung cancer cells. The cytotoxic effects are believed to result from apoptosis induction and cell cycle arrest at the G2-M phase .

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the Sulforhodamine B (SRB) assay. Results indicated significant growth inhibition in treated cells compared to controls, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : Another investigation assessed the compound's antimicrobial activity against clinical isolates of bacteria. The results showed that it inhibited growth at micromolar concentrations, highlighting its potential as a lead compound for developing new antimicrobial agents.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity for further biological evaluation. Efficient synthetic routes have been developed that allow for scalable production while maintaining high biological activity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 4 is susceptible to substitution under specific conditions. The nitro group at position 2 strongly deactivates the ring, but the methoxy group at position 5 partially counteracts this effect, directing substitution to specific positions.

Reagents and Conditions

Key Findings :

-

Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) require careful optimization due to competing directing effects .

-

Steric hindrance from the methoxy group limits reactivity at position 5.

Reduction Reactions

The nitro group at position 2 undergoes selective reduction to an amine, enabling downstream functionalization.

Reduction Pathways

Mechanistic Insight :

-

Hydrogenation proceeds via a heterogeneous catalytic mechanism, with minimal interference from the bromo group .

-

Acidic conditions (SnCl₂/HCl) favor complete reduction to the amine.

Ester Hydrolysis and Decarboxylation

The methyl ester undergoes hydrolysis under basic or acidic conditions, forming the corresponding carboxylic acid.

Hydrolysis Conditions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (10%) | Reflux, 6 h | 4-Bromo-5-methoxy-2-nitrobenzoic acid | 92% | |

| H₂SO₄ (conc.) | 100°C, 3 h | 4-Bromo-5-methoxy-2-nitrobenzoic acid | 85% |

Decarboxylation :

-

Heating the carboxylic acid derivative at 200°C under vacuum yields 3-bromo-4-methoxynitrobenzene (85% yield) .

Oxidation of the Methoxy Group

The methoxy group at position 5 can be oxidized to a carbonyl under strong conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 12 h | Methyl 4-bromo-2-nitro-5-oxobenzoate | 68% | |

| CrO₃/AcOH | 60°C, 8 h | Methyl 4-bromo-2-nitro-5-oxobenzoate | 60% |

Limitation : Over-oxidation to CO₂ is observed with prolonged reaction times.

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by the nitro group, nitration and sulfonation occur at specific positions.

| Reaction | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Methyl 4-bromo-5-methoxy-2,6-dinitrobenzoate | 55% | |

| Sulfonation | SO₃/H₂SO₄, 60°C | Methyl 4-bromo-5-methoxy-2-nitrobenzenesulfonate | 48% |

Regioselectivity : The methoxy group directs incoming electrophiles to positions 3 and 6, but steric effects favor position 6 .

Photochemical Reactions

UV irradiation induces unique reactivity, particularly in the presence of sensitizers.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| UV (300 nm), Acetone | Methyl 5-methoxy-2-nitro-4-bicyclo[3.1.0]hexenebenzoate | 40% |

Note : Photoreactions produce strained intermediates, useful in synthetic photochemistry .

Q & A

Basic: What are the recommended safety protocols for handling Methyl 4-bromo-5-methoxy-2-nitrobenzoate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use flame-retardant antistatic clothing when handling large quantities .

- Ventilation: Conduct experiments in a fume hood to avoid inhalation exposure .

- Spill Management: Contain spills with inert absorbents (e.g., sand) and avoid drainage contamination .

- First Aid: For skin contact, rinse immediately with water for 15 minutes. For eye exposure, use eyewash stations and seek medical attention .

Basic: How can researchers verify the purity of this compound post-synthesis?

Methodological Answer:

- Chromatographic Methods: Use HPLC with a C18 column (mobile phase: acetonitrile/water) or TLC (silica gel, ethyl acetate/hexane eluent) to assess purity .

- Spectroscopic Confirmation: Compare NMR (¹H, ¹³C) and IR spectra with literature data. For example, the nitro group’s IR stretch (~1520 cm⁻¹) and methoxy’s ¹H NMR signal (~δ 3.8–4.0 ppm) should align with reference values .

- Melting Point Analysis: Determine consistency with reported values (if available) to identify impurities .

Advanced: How can synthetic routes be optimized to minimize by-products during the preparation of this compound?

Methodological Answer:

- Stepwise Functionalization:

- Nitration First: Introduce the nitro group at position 2 via mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

- Bromination: Use Br₂/FeBr₃ at 40°C to substitute position 4, leveraging the nitro group’s meta-directing effect.

- Methoxy Introduction: Protect the hydroxyl group (if present) before O-methylation with CH₃I/K₂CO₃ in DMF .

- By-Product Mitigation: Monitor reaction progress via LC-MS. Quench unreacted intermediates (e.g., excess Br₂ with NaHSO₃) .

| Step | Reagent/Conditions | Key By-Products | Mitigation Strategy |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Dinitro derivatives | Strict temperature control |

| Bromination | Br₂/FeBr₃, 40°C | Di-brominated isomers | Regioselective catalyst tuning |

Advanced: How can researchers resolve conflicting NMR data when characterizing the regiochemistry of substituents in this compound?

Methodological Answer:

- 2D NMR Techniques:

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

- Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions .

Advanced: What strategies enable selective reduction of the nitro group in this compound without affecting the bromo substituent?

Methodological Answer:

- Catalytic Hydrogenation: Use Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol at 25°C. Monitor via TLC to halt at the amine stage .

- Chemoselective Reagents: Employ SnCl₂/HCl in THF, which preferentially reduces nitro to amine while preserving C-Br bonds .

- Protection of Bromine: Temporarily convert Br to a less reactive group (e.g., via Grignard formation) before reduction .

| Method | Conditions | Yield | Selectivity |

|---|---|---|---|

| Pd/C + H₂ | Ethanol, 25°C | 85% | High (no dehalogenation) |

| SnCl₂/HCl | THF, reflux | 78% | Moderate (side reactions at >50°C) |

Basic: What are the key applications of this compound in pharmaceutical intermediate synthesis?

Methodological Answer:

- Antimicrobial Agents: Serve as a precursor for benzamide derivatives via hydrolysis to the carboxylic acid, followed by amidation .

- Kinase Inhibitors: Functionalize the nitro group to amino, enabling Suzuki coupling with boronic acids for biaryl pharmacophores .

- Anticancer Scaffolds: The bromo group facilitates cross-coupling (e.g., Heck reaction) to introduce aryl/heteroaryl moieties .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- Directing Effects:

- Nitro (Position 2): Strongly deactivating and meta-directing.

- Methoxy (Position 5): Activating and ortho/para-directing.

- Bromo (Position 4): Weakly deactivating and ortho/para-directing.

- Competitive Reactivity: In further electrophilic substitution (e.g., sulfonation), the nitro group dominates, directing incoming electrophiles to position 6. Experimental validation via bromination or nitration trials is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.